molecular formula C17H17F3N2O3 B1429425 2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid CAS No. 1311280-42-8

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Cat. No. B1429425
CAS RN: 1311280-42-8
M. Wt: 354.32 g/mol
InChI Key: SSABSFNRIOLBOP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring with a trifluoromethyl group, a propionic acid group, and a phenoxy group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the phenoxy and propionic acid groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyridine ring, the trifluoromethyl group, and the propionic acid group would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the propionic acid group. These groups are all capable of participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the propionic acid group. These groups could affect properties such as the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalized Pyridines Synthesis : The compound has been investigated as part of studies on synthesizing functionalized pyridines. For example, reactions involving heteroaromatic N-nucleophiles have led to the creation of new substituted pyridines, showcasing the chemical versatility and potential application in developing novel compounds with specific properties (Schmidt et al., 2006).

  • Fluoroionophores Based on Diamine-Salicylaldehyde Derivatives : Research into the development of fluoroionophores from diamine-salicylaldehyde derivatives indicates potential applications in metal ion detection. Specific derivatives can chelate metal ions like Zn^2+ in various solutions, suggesting uses in analytical chemistry and environmental monitoring (Hong et al., 2012).

Herbicide Research

  • Pyridinyloxyphenoxypropionate Herbicides : Studies on the translocation and metabolism of pyridinyloxyphenoxypropionate herbicides in plants like quackgrass have provided insights into the mechanisms of herbicidal action. These studies reveal how esters of the active ingredient are hydrolyzed after absorption, with the free acids being the active forms that inhibit plant growth (Hendley et al., 1985).

  • 5-Lipoxygenase-Activating Protein Inhibitors : Research into the development of leukotriene synthesis inhibitors has led to the creation of compounds with significant in vitro and in vivo activities. These studies aim to develop new treatments for conditions like asthma, showcasing the potential pharmaceutical applications of related compounds (Hutchinson et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

The future directions for research involving this compound could include exploring its potential applications in various fields, studying its chemical properties in more detail, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

2-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-21-15(14)22(2)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABSFNRIOLBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid

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